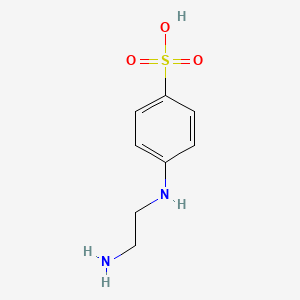

4-((2-Aminoethyl)amino)benzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethylamino)benzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c9-5-6-10-7-1-3-8(4-2-7)14(11,12)13/h1-4,10H,5-6,9H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYDRTAEBNLGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 Aminoethyl Amino Benzenesulfonic Acid and Its Analogs

Direct Synthesis Approaches for 4-((2-Aminoethyl)amino)benzenesulfonic Acid

Direct synthetic routes to this compound are not extensively documented in publicly available scientific literature. However, a plausible approach involves the nucleophilic substitution of a suitable starting material such as sulfanilic acid (4-aminobenzenesulfonic acid) with a 2-aminoethyl synthon. One potential, though challenging, route could be the reaction of sulfanilic acid with a protected 2-aminoethanol derivative, followed by conversion of the hydroxyl group to an amine. The challenges in this approach lie in the poor nucleophilicity of the aniline (B41778) nitrogen of sulfanilic acid and the potential for competing side reactions.

A more viable, albeit indirect, pathway to the target compound is through the hydrolysis of the corresponding sulfonamide, 4-((2-aminoethyl)amino)benzenesulfonamide. While the direct conversion of stable aromatic sulfonamides to sulfonic acids can be challenging, under forcing conditions such as strong acid or base catalysis at elevated temperatures, this transformation may be achievable.

Strategic Routes for Aminoethyl-Substituted Benzenesulfonic Acid Scaffolds

Given the limited information on the direct synthesis of this compound, strategic routes often focus on the synthesis of its close and more accessible analog, 4-(2-aminoethyl)benzenesulfonamide (B156865), which can potentially be converted to the target sulfonic acid.

Precursors and Intermediate Synthesis for Benzenesulfonic Acid Derivatives

The most common precursor for the synthesis of the 4-(2-aminoethyl)benzenesulfonyl scaffold is β-phenylethylamine. google.com The synthesis of the key intermediate, 4-(2-aminoethyl)benzenesulfonamide, from this precursor typically involves a multi-step process. scribd.com

A typical synthetic sequence is as follows:

Acetylation: The primary amino group of β-phenylethylamine is first protected, commonly through an acetylation reaction with acetic anhydride (B1165640), to prevent side reactions in the subsequent chlorosulfonation step. google.com

Chlorosulfonation: The resulting N-acetyl-β-phenylethylamine is then subjected to chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group at the para position of the benzene (B151609) ring. google.com

Amination: The newly introduced chlorosulfonyl group is then converted to a sulfonamide by reaction with ammonia (B1221849). google.com

Hydrolysis: Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield 4-(2-aminoethyl)benzenesulfonamide. google.com

| Step | Reactant 1 | Reactant 2 | Key Reagent | Product |

| 1 | β-phenylethylamine | Acetic anhydride | - | N-acetyl-β-phenylethylamine |

| 2 | N-acetyl-β-phenylethylamine | Chlorosulfonic acid | - | 4-(2-(Acetylamino)ethyl)benzene-1-sulfonyl chloride |

| 3 | 4-(2-(Acetylamino)ethyl)benzene-1-sulfonyl chloride | Ammonia | - | N-(4-(2-(Acetylamino)ethyl)phenyl)sulfonamide |

| 4 | N-(4-(2-(Acetylamino)ethyl)phenyl)sulfonamide | Acid/Base | - | 4-(2-Aminoethyl)benzenesulfonamide |

Functional Group Interconversion Techniques for Sulfonic Acid Moieties

The conversion of a sulfonamide to a sulfonic acid is a critical but often difficult transformation. While direct hydrolysis of aromatic sulfonamides to sulfonic acids is not a commonly employed synthetic route due to the stability of the sulfonamide bond, it can be attempted under harsh reaction conditions. This would typically involve prolonged heating in the presence of a strong acid, such as concentrated hydrochloric or sulfuric acid, or a strong base like sodium hydroxide. The feasibility and yield of such a reaction would be highly dependent on the specific substrate and reaction conditions.

Alternative strategies for introducing a sulfonic acid group onto an aromatic ring include:

Sulfonation of an existing aminoethyl-substituted benzene: This would involve the direct sulfonation of a protected aminoethylbenzene derivative. However, controlling the regioselectivity to obtain the desired para-substituted product can be challenging.

Diazotization-sulfonation: An alternative route involves the diazotization of an appropriately substituted aniline derivative, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride group, which can then be hydrolyzed to the sulfonic acid. rsc.org

Derivatization and Ligand Synthesis Based on the this compound Backbone

The primary amino group and the secondary amino group in this compound offer versatile handles for further derivatization, enabling the synthesis of a wide range of ligands and functional molecules.

Formation of Schiff Bases and Imine Derivatives

The primary amino group of the 2-aminoethyl moiety can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. wikipedia.org This reaction is typically carried out in a suitable solvent, often with acid or base catalysis, and may require the removal of water to drive the equilibrium towards the product. dergipark.org.tr The resulting imine can be a versatile intermediate for further functionalization or can be the final target molecule. For instance, Schiff bases derived from related sulfonamides have been synthesized by reacting 4-(2-aminoethyl)benzenesulfonamide with various aromatic aldehydes in methanol (B129727) at reflux temperature. researchgate.netnih.gov A similar approach could be applied to this compound.

| Amine Component | Carbonyl Component | Product Type |

| This compound | Aromatic Aldehyde | Aromatic Schiff Base |

| This compound | Aliphatic Ketone | Aliphatic Imine |

N-Substitution Reactions and Preparation of Novel Derivatives

The secondary amine (the anilino nitrogen) and the primary amine of the ethylamino group in this compound are both nucleophilic and can participate in N-substitution reactions.

N-Alkylation: Alkylation can be achieved by reacting the parent compound with alkyl halides or other alkylating agents. doi.org The selectivity of alkylation between the two nitrogen atoms would depend on their relative nucleophilicity and the reaction conditions. The anilino nitrogen is generally less nucleophilic than the primary aliphatic amine due to the delocalization of its lone pair into the aromatic ring. Therefore, selective alkylation of the primary amine is often possible. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. nih.gov

N-Acylation: Acylation with acyl chlorides or anhydrides would readily occur at the primary amino group to form amides. Selective acylation would be easier to achieve than selective alkylation due to the higher reactivity of the primary amine.

These N-substitution reactions allow for the introduction of a wide variety of functional groups, enabling the synthesis of a diverse library of derivatives with tailored properties for various applications.

Diazotization and Azo Coupling Reactions for Related Primary Amino-Sulfonic Acids

The synthesis of azo dyes, a significant class of organic colorants, often involves the diazotization of primary aromatic amines followed by a coupling reaction with an electron-rich substrate. This fundamental two-step process is central to the industrial production of a wide array of dyes with colors ranging from yellow and orange to red, blue, and brown. Primary amino-sulfonic acids, such as sulfanilic acid, are key starting materials in these syntheses due to the influence of the sulfonic acid group on the solubility and coloristic properties of the final dye.

The initial step, diazotization, involves the treatment of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt. The resulting diazonium salt is an electrophile that can then react with a coupling component, which is an electron-rich species like a phenol (B47542) or an aromatic amine, in an electrophilic aromatic substitution reaction to form the azo compound.

The coupling reaction's conditions, particularly the pH, are crucial. For instance, coupling with phenols is typically carried out in an alkaline medium, while coupling with aromatic amines is performed under acidic conditions. The position of the azo linkage on the coupling component is directed by the activating groups present; for example, hydroxyl or amino groups generally direct the incoming diazonium group to the para position.

Several studies have detailed the synthesis of various azo dyes using sulfanilic acid and its derivatives. For example, azo dyes have been synthesized by diazotizing sulfanilic acid and coupling the resulting diazonium salt with compounds such as betaoxynaphthoic acid, 1-naphthol, 3-aminophenol, and N,N-dimethylaniline. The specific coupling partner significantly influences the final color of the dye.

A notable application of this reaction is the Griess test, a method for the detection of nitrite ions. This test relies on the diazotization of sulfanilic acid by nitrite ions, followed by the coupling of the diazonium salt with N-(1-naphthyl)ethylenediamine to produce a colored azo dye, allowing for the quantitative analysis of nitrites.

While the direct diazotization and azo coupling of this compound is not extensively detailed in the provided search results, the chemistry of related primary amino-sulfonic acids like sulfanilic acid provides a strong foundational understanding of the expected reactivity. The primary amino group in these compounds is the site of diazotization, leading to the formation of a diazonium salt that can subsequently undergo azo coupling reactions.

Table 1: Examples of Azo Dyes Synthesized from Sulfanilic Acid Derivatives

| Diazonium Component | Coupling Component | Resulting Azo Dye Type | Reference |

| Diazotized Sulfanilic Acid | Betaoxynaphthoic Acid | Azo Dye | |

| Diazotized Sulfanilic Acid | 1-Naphthol | Azo Dye | |

| Diazotized Sulfanilic Acid | 3-Aminophenol | Monoazo Dye | |

| Diazotized Sulfanilic Acid | N,N-Dimethylaniline | Diazo Dye (after further coupling) | |

| Diazotized Sulfanilic Acid | N-(1-Naphthyl)ethylenediamine | Azo Dye (for Griess test) |

Metal Complex Formation with this compound and its Derivatives

Amino sulfonic acids and their derivatives can act as ligands, forming coordination complexes with various metal ions. The presence of both amino and sulfonic acid functional groups provides potential binding sites for metal coordination. The amino group acts as a Lewis base, donating its lone pair of electrons, while the sulfonic acid group, typically in its deprotonated sulfonate form, can also participate in coordination. The formation of metal complexes can significantly alter the chemical and physical properties of the organic ligand, including its solubility, stability, and electronic properties.

The interaction of metal derivatives of 5, 10, 15, 20-tetrakis(4-sulfonatophenyl)porphyrin (MTPPS4) with aromatic amino acids has been investigated. In these systems, the interaction is driven by a combination of electrostatic forces between the cationic amino acids and the anionic porphyrin metal complexes, as well as hydrogen bonding and π-stacking. This highlights the ability of the amino and sulfonate groups to facilitate interactions with metal centers, albeit indirectly in this case.

More directly, studies on sulfonamide derivatives have demonstrated their ability to form stable complexes with a variety of transition metals. For example, 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has been used as a ligand to synthesize complexes with Co(II), Fe(II), Cr(III), Cu(II), and Ni(II). Similarly, a Schiff base derived from sulfamethazine (B1682506) has been used to form complexes with Cu(II), Co(II), Ni(II), and Zn(II). These studies indicate that the nitrogen atoms of the amino and sulfonamide groups, as well as other heteroatoms present in the ligand, are involved in the coordination to the metal ions.

Table 2: Examples of Metal Complexes with Related Sulfonamide Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference |

| 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Co(II), Fe(II), Cr(III), Cu(II), Ni(II) | Transition Metal Complexes | |

| Schiff base of sulfamethazine and benzoin | Cu(II), Co(II), Ni(II), Zn(II) | Schiff Base-Metal Complexes | |

| Sulfamethoxazole and 8-hydroxyquinoline (B1678124) derived azo ligand | Ni(II), Pt(IV), Pd(II), Rh(III) | Azo-Ligand Metal Complexes |

Principles of Green Chemistry in the Synthesis of Amino Sulfonic Acids

Green chemistry, or sustainable chemistry, focuses on the design of chemical products and processes that minimize the use and generation of hazardous substances. The application of green chemistry principles to the synthesis of amino sulfonic acids is an area of increasing importance, aiming to develop more environmentally benign and efficient synthetic routes.

One of the key areas of focus is the replacement of harsh reaction conditions and hazardous reagents with more sustainable alternatives. The conventional industrial synthesis of sulfanilic acid, for example, is known as the "baking process," which involves heating aniline with concentrated sulfuric acid at high temperatures (180–190 °C). This method is energy-intensive and utilizes a corrosive and hazardous reagent. A greener alternative that has been explored is the use of microwave activation for the synthesis of sulfanilic acid. Microwave-assisted synthesis can lead to significantly shorter reaction times, reduced energy consumption, and potentially fewer hazardous byproducts compared to the conventional thermal method.

Another principle of green chemistry is the use of renewable feedstocks and biocompatible reagents. In the synthesis of sulfonamides, using amino acids as starting materials is considered a step towards greener synthesis. Amino acids are biologically relevant, chiral, and readily available, offering a versatile platform for the synthesis of sulfonamides under mild reaction conditions. This approach aligns with the principles of green chemistry by utilizing biocompatible precursors.

The development of sustainable one-step strategies for the synthesis of sulfonic acids is also an active area of research. For instance, a method has been developed for the synthesis of aryl and alkyl sulfonic acids from halides and thiourea (B124793) dioxide, which acts as a sulfur dioxide surrogate, using air as a green oxidant. This approach avoids the use of harsh sulfonating agents and operates under milder conditions.

In the context of peptide synthesis, which shares common reactions like amide bond formation, significant efforts have been made to replace hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. Furthermore, protocols are being developed to reduce solvent consumption by combining reaction steps, such as deprotection and coupling, into a single operation. These advancements in related fields can potentially be adapted for the synthesis and modification of amino sulfonic acids.

The application of these green chemistry principles to the synthesis of this compound and its analogs could involve exploring microwave-assisted sulfonation, utilizing bio-based starting materials, developing catalytic and solvent-free reaction conditions, and minimizing waste generation through process optimization.

Table 3: Comparison of Conventional and Green Synthesis Methods for Sulfanilic Acid

| Feature | Conventional "Baking" Process | Green Microwave-Assisted Synthesis | Reference |

| Activation | Thermal | Microwave | |

| Temperature | 180-190 °C | Not specified, but generally lower | |

| Reaction Time | Longer | Shorter | |

| Reagents | Concentrated Sulfuric Acid | Sulfuric Acid | |

| Environmental Impact | Energy-intensive, hazardous waste | Less energy-intensive, fewer hazardous wastes |

Advanced Computational Chemistry and Theoretical Modeling of 4 2 Aminoethyl Amino Benzenesulfonic Acid

Density Functional Theory (DFT) for Molecular Structure, Geometry, and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to predict a wide range of properties, including molecular geometry, electronic distributions, and spectroscopic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface (PES). For a flexible molecule like 4-((2-aminoethyl)amino)benzenesulfonic acid, with several rotatable bonds, multiple stable conformations (conformers) may exist.

The process involves starting with an initial guess of the molecular structure and iteratively adjusting atomic positions to minimize the total energy of the system. This relaxation of bond lengths and angles continues until a stationary point on the PES is found. nih.gov The result is an optimized geometry representing a stable conformer.

Exploring the complete conformational energy landscape is crucial for understanding the molecule's flexibility and the relative stability of its different shapes. nih.govresearchgate.net This involves systematically rotating the dihedral angles of the flexible ethylamino side chain and calculating the energy at each point. The resulting landscape maps out low-energy regions corresponding to stable conformers and the energy barriers that separate them. nih.govresearchgate.net For this compound, this analysis would reveal the preferred orientations of the aminoethyl group relative to the benzenesulfonic acid core, influenced by intramolecular hydrogen bonding and steric hindrance.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A high HOMO energy indicates a greater propensity to donate electrons, correlating with the molecule's nucleophilicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the electron acceptor. A low LUMO energy suggests a greater ability to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netajchem-a.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. DFT calculations provide precise energies for these orbitals. For this compound, the HOMO is expected to be localized on the electron-rich amino groups and the aromatic ring, while the LUMO may be distributed over the electron-withdrawing sulfonic acid group.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital. |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, providing a guide to molecular reactivity and intermolecular interactions. researchgate.net

The MEP map uses a color scale to denote different potential regions:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.netdoi.org

Blue: Represents regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Denotes areas of neutral or near-zero potential, often associated with the nonpolar parts of a molecule, such as the carbon framework of the benzene (B151609) ring.

For this compound, an MEP map would show negative potential (red) around the oxygen atoms of the sulfonate group and the nitrogen atoms of the amino groups, identifying them as sites for hydrogen bonding and interaction with electrophiles. Positive potential (blue) would be expected around the acidic proton of the sulfonic acid group (if not deprotonated) and the hydrogens of the amino groups.

DFT calculations are also used to predict the Nonlinear Optical (NLO) properties of molecules, which are crucial for applications in optoelectronics and materials science. uobasrah.edu.iqekb.eg Key NLO parameters include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.com

Molecules with significant NLO properties often possess a large ground-state dipole moment and exhibit substantial intramolecular charge transfer (ICT). This is facilitated by the presence of strong electron-donating groups (like amino groups) and electron-withdrawing groups (like the sulfonic acid group) connected by a π-conjugated system (the benzene ring). doi.org A small HOMO-LUMO gap is also indicative of high polarizability and potentially large NLO effects. researchgate.net The zwitterionic nature of this compound, with its separated positive (ammonium) and negative (sulfonate) centers, suggests it could exhibit interesting NLO properties.

Table 2: Illustrative Calculated Nonlinear Optical Properties

| Property | Value | Unit |

| Dipole Moment (μ) | 8.5 | Debye |

| Average Polarizability (α) | 25.3 | 10-24 esu |

| First Hyperpolarizability (β) | 45.2 | 10-30 esu |

Wave Function-Based Properties for Electron Localization and Non-Covalent Interactions

While DFT focuses on electron density, methods based on the molecular wave function can provide deeper insights into electron pairing and localization, which are fundamental to understanding chemical bonding.

The Electron Localization Function (ELF) is a powerful tool for visualizing the spatial regions where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. jussieu.fraps.org ELF values range from 0 to 1, where a high value (approaching 1) indicates a high probability of finding an electron pair.

An ELF analysis of this compound would reveal:

Covalent Bonds: High ELF values would be found in the regions between covalently bonded atoms (e.g., C-C, C-H, C-N, N-H, S-O, C-S), clearly delineating the molecular framework.

Lone Pairs: Distinct regions of high localization, known as basins, would appear around the oxygen and nitrogen atoms, corresponding to their non-bonding electron pairs (lone pairs). diva-portal.org

Aromatic System: The π-system of the benzene ring would show delocalized basins above and below the plane of the ring.

Ionic Character: The interaction between the negatively charged sulfonate group (-SO₃⁻) and a protonated amino group (-NH₃⁺) in the zwitterionic form would be characterized by a low ELF value in the region between the groups, indicative of a predominantly electrostatic (ionic) interaction rather than a covalent one. diva-portal.orgresearchgate.net

This detailed bonding picture helps to rationalize the molecule's structure, stability, and reactivity from the perspective of electron pair distribution.

Based on a comprehensive search for scientific literature, specific advanced computational and theoretical modeling studies for this compound corresponding to the requested analyses (Localized Orbital Locator, Reduced Density Gradient, Natural Bond Orbital, Molecular Dynamics, and in silico interactions with macromolecules) are not available in the public domain.

General computational chemistry techniques are widely applied to molecules of pharmaceutical and chemical interest to understand their electronic structure, stability, and interaction capabilities. For instance, studies on structurally related sulfonamide derivatives often employ these methods to elucidate structure-activity relationships. However, the specific data and detailed research findings for this compound itself are absent from the available search results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. Generating content for the requested sections without specific research data would compromise the integrity and scientific accuracy of the article.

Reactivity Profile and Mechanistic Investigations of 4 2 Aminoethyl Amino Benzenesulfonic Acid

Reaction Pathways Involving the Aminoethylamino Moiety

The aminoethylamino group, -NH-CH₂-CH₂-NH₂, possesses three distinct nitrogen atoms available for chemical transformation: a primary aliphatic amine, a secondary aliphatic amine, and a secondary aromatic amine (N-alkylaniline). The reactivity of these sites is governed by their relative nucleophilicity and steric accessibility, with the primary aliphatic amine generally being the most reactive, followed by the secondary aliphatic amine, and finally the secondary aromatic amine, which is the least nucleophilic due to the delocalization of the nitrogen lone pair into the benzene (B151609) ring.

Both the primary and secondary amino groups of the ethylenediamine (B42938) portion of the molecule are potent nucleophiles capable of participating in a variety of reactions. The primary amine, in particular, readily undergoes condensation reactions with aldehydes and ketones. This reaction typically proceeds via nucleophilic addition to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield an imine (Schiff base). wikipedia.org Because it contains two amine groups, ethylenediamine and its derivatives are widely used precursors to various polymers and heterocyclic compounds like imidazolidines. youtube.com

The reaction with bifunctional electrophiles can lead to the formation of heterocyclic structures. For instance, reaction with a dione (B5365651) can lead to the formation of a pyrazine (B50134) ring system after condensation and subsequent oxidation. researchgate.net The relative reactivity of the amino groups allows for potential chemoselectivity. Under controlled conditions, the more nucleophilic primary amine can be made to react preferentially over the secondary amines.

| Amine Type | Relative Nucleophilicity | Typical Condensation Products with Aldehydes/Ketones |

|---|---|---|

| Primary Aliphatic (-CH₂-NH₂) | High | Imines (Schiff Bases) |

| Secondary Aliphatic (-CH₂-NH-CH₂-) | Medium | Enamines (if α-hydrogen is present on carbonyl reactant) |

| Secondary Aromatic (Ar-NH-R) | Low | Generally less reactive; may form iminium ions |

The nitrogen atoms in the aminoethylamino moiety can be acylated by reaction with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides, or activated esters) to form amide bonds. researchgate.net Modern amide coupling protocols, utilizing reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P) or carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), facilitate this transformation under mild conditions, even with less nucleophilic amines like anilines. researchgate.netorganic-chemistry.org

The differential reactivity of the three amino groups is a key consideration. The primary aliphatic amine is the most likely site of initial acylation due to its higher nucleophilicity and lower steric hindrance. Selective mono-acylation at the primary amine is feasible by using a stoichiometric amount of the acylating agent at low temperatures. Acylation of the secondary aliphatic and aromatic amines would require more forcing conditions. This hierarchy allows for the stepwise synthesis of complex derivatives.

Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) will yield sulfonamides. The same reactivity trend applies, with the primary amine reacting most readily to form a stable sulfonamide linkage.

Reactivity of the Sulfonic Acid Group

The benzenesulfonic acid portion of the molecule is characterized by its strong acidity and the potential for the sulfonyl group to be converted into other functional groups.

With a strongly acidic sulfonic acid group (pKa ≈ -2) and three basic amino groups, 4-((2-aminoethyl)amino)benzenesulfonic acid is a zwitterionic compound. wikipedia.org In aqueous solution, it exists predominantly in a form where the sulfonic acid is deprotonated (-SO₃⁻) and one or more of the amino groups are protonated (-N⁺H₃, -N⁺H₂-). The precise charge state is pH-dependent.

Strongly Acidic pH (pH < 1): The sulfonic acid group is protonated (-SO₃H), and all three amino groups are protonated, resulting in a net positive charge.

Neutral pH (pH ≈ 7): The sulfonic acid group is deprotonated (-SO₃⁻), and the aliphatic amino groups are protonated (-N⁺H₃, -N⁺H₂-), while the less basic aromatic amine may be partially protonated. The molecule likely carries a net neutral or slightly positive charge.

Strongly Basic pH (pH > 12): The sulfonic acid group is deprotonated (-SO₃⁻), and all amino groups are in their neutral, deprotonated form, resulting in a net negative charge.

This amphoteric nature means the compound will form salts upon reaction with both strong acids (e.g., forming a hydrochloride salt) and strong bases (e.g., forming a sodium sulfonate salt). Its isoelectric point, the pH at which the molecule has no net charge, is a key property influencing its solubility, which is typically lowest at this pH.

The sulfonic acid group is a versatile handle for further chemical modification. A common strategy involves its conversion to a more reactive sulfonyl chloride (-SO₂Cl). This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Once formed, the sulfonyl chloride is a potent electrophile that can react with a wide range of nucleophiles:

Reaction with amines (R₂NH): Forms sulfonamides (Ar-SO₂NR₂).

Reaction with alcohols (ROH): In the presence of a base, forms sulfonate esters (Ar-SO₂OR).

Friedel-Crafts Reaction: Can be used to sulfonylate other aromatic rings in the presence of a Lewis acid catalyst.

This derivatization pathway significantly expands the synthetic utility of the parent molecule, allowing for its incorporation into larger, more complex structures.

Electrophilic Aromatic Substitution Patterns on the Benzenesulfonic Acid Ring

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene ring. masterorganicchemistry.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the two existing substituents: the aminoethylamino group (-NH-R) and the sulfonic acid group (-SO₃H).

Aminoethylamino Group (-NH-R): The nitrogen atom attached to the ring has a lone pair of electrons that it can donate into the aromatic π-system through resonance. This makes it a powerful activating group and an ortho, para-director. chemistrysteps.com Since the para position is already occupied by the sulfonic acid, this group directs incoming electrophiles to the positions ortho to it (C2 and C6).

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing through both inductive and resonance effects. It is therefore a deactivating group and a meta-director, directing incoming electrophiles to the positions meta to it (C3 and C5).

In this scenario, both the -N⁺H₂-R group and the -SO₃H group would direct incoming electrophiles to the C3 and C5 positions. Therefore, the substitution pattern can be controlled by manipulating the acidity of the reaction medium.

| Reaction Conditions | State of Amino Group | Directing Effect | Predicted Major Product(s) |

|---|---|---|---|

| Neutral / Mildly Acidic (e.g., Bromination with Br₂) | Neutral (-NH-R) | Activating, ortho, para-directing | 2-Bromo and 2,6-Dibromo derivatives |

| Strongly Acidic (e.g., Nitration with HNO₃/H₂SO₄) | Protonated (-N⁺H₂-R) | Deactivating, meta-directing | 3-Nitro derivative |

Intermolecular Interactions, Self-Assembly, and Supramolecular Chemistry

The molecular structure of this compound, featuring a combination of aromatic, acidic, and basic functional groups, predisposes it to a rich and complex array of intermolecular interactions. These non-covalent forces are the primary drivers of its self-assembly into ordered supramolecular structures. The zwitterionic nature of the molecule, arising from the acidic sulfonic acid group and the basic amino groups, plays a pivotal role in dictating the geometry and stability of these assemblies. wikipedia.org

The primary intermolecular interactions governing the supramolecular chemistry of this compound are hydrogen bonding, electrostatic interactions, and π-π stacking. The interplay of these forces leads to the formation of well-defined, higher-order structures in both the solid state and in solution.

Hydrogen Bonding:

The presence of multiple hydrogen bond donors (-NH2, -NH-, and -SO3H) and acceptors (=O, -N-) facilitates the formation of extensive and robust hydrogen-bonding networks. researchgate.netresearchgate.net The sulfonic acid group is a particularly strong hydrogen bond donor, while the amino groups can act as both donors and acceptors. These interactions are crucial in the formation of layered or three-dimensional crystalline structures. In its zwitterionic form, the ammonium (B1175870) groups (protonated amines) form strong charge-assisted hydrogen bonds with the sulfonate groups.

Electrostatic Interactions:

π-π Stacking:

The aromatic benzene ring is capable of engaging in π-π stacking interactions. researchgate.netwikipedia.orglibretexts.org These interactions, which can occur in either a face-to-face (sandwich) or parallel-displaced arrangement, contribute to the stabilization of the supramolecular architecture. wikipedia.orglibretexts.org The electron-donating amino group and the electron-withdrawing sulfonic acid group influence the electron density of the aromatic ring, which in turn modulates the strength and geometry of the π-π stacking.

The culmination of these intermolecular forces drives the self-assembly of this compound into various supramolecular motifs, such as sheets, ribbons, and other complex architectures. The specific nature of these assemblies can be influenced by factors such as solvent polarity, pH, and temperature.

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Estimated Energy (kJ/mol) |

| Hydrogen Bonding | -NH3+···-O3S- | 2.6 - 2.9 | 40 - 80 |

| -NH2···O=S | 2.8 - 3.1 | 15 - 30 | |

| -NH···N | 2.9 - 3.2 | 10 - 25 | |

| Electrostatic | -NH3+···-O3S- | > 3.0 | Variable |

| π-π Stacking | Benzene Ring ↔ Benzene Ring | 3.3 - 3.8 | 5 - 50 |

Table 1: Key Intermolecular Interactions in this compound Assemblies. This table provides a summary of the principal non-covalent interactions, the functional groups involved, typical interaction distances, and estimated stabilization energies based on analogous systems found in the literature.

| Parameter | Influence on Self-Assembly |

| pH | Affects the protonation state of the amino and sulfonic acid groups, thereby altering the balance of hydrogen bonding and electrostatic interactions. |

| Solvent Polarity | Can mediate the strength of electrostatic interactions and influence the hydrophobic/hydrophilic driving forces for assembly. |

| Temperature | Can disrupt weaker non-covalent interactions, potentially leading to disassembly or rearrangement of supramolecular structures. |

| Concentration | Higher concentrations can favor the formation of larger aggregates and more complex supramolecular architectures. |

Table 2: Factors Influencing the Supramolecular Assembly of this compound. This table outlines how various experimental conditions can be tuned to control the self-assembly process and the resulting supramolecular structures.

Advanced Research Applications of 4 2 Aminoethyl Amino Benzenesulfonic Acid

Utilization in Biomolecular Research and Probe Design (In Vitro, Mechanistic Focus)

Ligands for Investigating Metal-Biomolecule Interactions and Coordination ChemistryNo publications were found that characterize the use of 4-((2-Aminoethyl)amino)benzenesulfonic acid as a ligand for studying the interactions between metals and biomolecules or for broader coordination chemistry research in a biological context.

Due to the absence of specific research findings for this compound in these advanced applications, it is not possible to generate the requested scientific article while adhering to the strict requirement of focusing solely on the provided outline and compound. Information exists for structurally related but distinct molecules, such as 4-(2-aminoethyl)benzenesulfonamide (B156865) and various naphthalenesulfonic acids, but discussing these would fall outside the explicit scope of your instructions.

Scaffolds for Peptidomimetic Design and Conformational Analysis

The compound this compound serves as a valuable scaffold in the field of medicinal chemistry, particularly in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The structural features of this compound make it an attractive starting point for creating these synthetic analogues.

The core utility of this compound lies in its benzenesulfonamide (B165840) group linked to a flexible aminoethyl side chain. This arrangement allows for the strategic replacement of the labile amide bonds found in natural peptides with a more robust sulfonamide linkage. The introduction of a sulfonamide group into a peptide backbone results in peptidosulfonamides, which exhibit significantly increased stability towards degradation by proteases. nih.gov This enhanced proteolytic stability is a critical attribute for developing effective therapeutic agents. researchgate.net

Furthermore, the sulfonamide group introduces distinct conformational properties compared to a standard amide bond. While carboxamides are planar, the geometry around the sulfur atom in a sulfonamide is tetrahedral. This fundamental difference in geometry and hydrogen-bonding potential alters the folding and secondary structure of the resulting peptidomimetic. researchgate.netnih.gov Researchers can exploit these conformational differences to design molecules with specific three-dimensional arrangements that can bind to biological targets with high affinity and selectivity. The aminoethyl portion of the scaffold provides a convenient attachment point for various side chains, allowing chemists to mimic the diverse functional groups of natural amino acids and explore structure-activity relationships.

Table 1: Structural Features of this compound as a Peptidomimetic Scaffold

| Structural Feature | Implication for Peptidomimetic Design | Conformational Impact |

| Benzenesulfonamide Core | Provides a rigid anchor and a key pharmacophoric element (sulfonamide group). | Acts as a stable, non-planar backbone element. |

| Sulfonamide Linkage | Replaces the protease-sensitive amide bond, increasing metabolic stability. nih.gov | Introduces tetrahedral geometry, altering peptide folding patterns compared to planar amides. researchgate.net |

| Aminoethyl Side Chain | Offers a flexible linker and a reactive site for appending diverse chemical moieties (mimicking amino acid side chains). | Allows for conformational flexibility and proper orientation of appended functional groups. |

| Aromatic Ring | Can be functionalized to modulate solubility, electronic properties, and interactions with biological targets. | Provides a rigid plane that can influence the overall molecular shape. |

Probes for Studying Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrases)

This compound and its derivatives are highly effective probes for investigating enzyme inhibition mechanisms, particularly for the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). researchgate.net The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group and the cornerstone of a major class of CA inhibitors. mdpi.com This group coordinates directly to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form (-SO₂NH⁻), effectively blocking the enzyme's catalytic activity.

The core structure of this compound serves as an excellent starting point for synthesizing libraries of targeted inhibitors. By modifying the aminoethyl side chain, researchers have developed numerous derivatives with potent and isoform-selective inhibitory activity. nih.govnih.gov This allows for detailed investigation into the subtle structural differences between the active sites of various CA isoforms, such as the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. nih.gov

For example, a study involving the synthesis of novel N⁴-substituted derivatives of 4-(2-aminoethyl)benzenesulfonamide revealed compounds with powerful, low-nanomolar inhibition against the cancer-related isoforms hCA IX and hCA XII. nih.gov Certain derivatives showed significantly higher affinity for these transmembrane isoforms compared to the more ubiquitous cytosolic forms, demonstrating a desirable selectivity profile. nih.gov These selective inhibitors are invaluable as chemical probes to elucidate the specific physiological and pathological roles of each enzyme isoform and to validate them as therapeutic targets.

Table 2: Inhibitory Activity of Selected 4-((2-Aminoethyl)amino)benzenesulfonamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Derivative | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| Derivative 11 nih.gov | 96.3 | 61.4 | 5.9 | 4.3 |

| Derivative 12 nih.gov | 105 | 89.5 | 6.2 | 4.0 |

| Derivative 13 nih.gov | 119 | 18.1 | 7.1 | 4.9 |

| Derivative 14 nih.gov | 204 | 25.3 | 8.5 | 5.3 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Data sourced from Sławiński et al., European Journal of Medicinal Chemistry, 2014. nih.gov The table presents the inhibition constant (Kᵢ), where a lower value indicates more potent inhibition. |

Structure Activity Relationship Sar Studies and Design Principles for 4 2 Aminoethyl Amino Benzenesulfonic Acid Derivatives

Correlation of Molecular Structure with Spectroscopic and Electronic Properties

The spectroscopic and electronic characteristics of 4-((2-aminoethyl)amino)benzenesulfonic acid are dictated by its constituent functional groups: the aromatic ring, the sulfonic acid moiety, and the N-(2-aminoethyl) substituent. The interaction between the electron-donating amino group and the electron-withdrawing sulfonic acid group, mediated by the benzene (B151609) ring's π-system, is central to its properties.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfonic acid group (S=O stretching around 1140-1250 cm⁻¹ and symmetric stretching at 1030-1070 cm⁻¹), N-H stretching from the secondary and primary amines, and C=C stretching from the aromatic ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would feature distinct signals for the aromatic protons, influenced by the opposing electronic effects of the amino and sulfonic acid groups, alongside signals for the two methylene groups (-CH₂-CH₂) in the ethylamino side chain. ¹³C NMR would similarly reveal the chemical environments of the aromatic and aliphatic carbons.

UV-Visible Spectroscopy: The electronic absorption spectrum in the UV region is dominated by π-π* transitions within the benzene ring. journalijar.com Compared to sulfanilic acid, the N-alkylation with the aminoethyl group is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max) due to the enhanced electron-donating character of the substituted amino group, which extends conjugation. mdpi.com

Electronic Properties: The electronic nature of the molecule can be effectively modeled using computational methods like Density Functional Theory (DFT), which have been applied extensively to the parent compound, sulfanilic acid. researchgate.netnih.gov The introduction of the N-(2-aminoethyl) group in place of a simple amino group modifies the electronic landscape significantly. This substituent acts as a stronger electron-donating group (EDG), leading to predictable changes in key electronic parameters.

| Electronic Parameter | Effect of N-(2-aminoethyl) Group (vs. -NH₂) | Rationale |

| HOMO Energy | Increase | The electron-donating substituent destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level. mdpi.com |

| LUMO Energy | Minor Change | The Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the benzene ring and the sulfonic acid group, and is less affected by the donor group. nih.gov |

| HOMO-LUMO Gap (ΔE) | Decrease | The increase in HOMO energy leads to a smaller energy gap, suggesting increased reactivity and potential for a red-shifted absorption spectrum. mdpi.com |

| Dipole Moment (μ) | Increase | The increased charge separation between the strong electron-donating amino group and the electron-withdrawing sulfonic acid group enhances the overall molecular dipole moment. |

| Molecular Electrostatic Potential (MEP) | More negative potential near the amino groups; more positive potential near the sulfonic acid group. | MEP maps visualize charge distribution, highlighting the nucleophilic character of the nitrogen atoms and the electrophilic character of the sulfonic acid protons. nih.gov |

Influence of Substituent Effects on Reactivity and Functional Attributes

The reactivity of the this compound scaffold is governed by the electronic properties of its two primary substituents: the activating, ortho-, para- directing -NHR group and the deactivating, meta- directing -SO₃H group.

In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). The sulfonic acid group at position 4 sterically hinders one of these positions, but the primary directing influence remains from the amino group.

Further substitution on the benzene ring can modulate the molecule's properties:

Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN at positions 2 or 6 would decrease the electron density of the ring, reducing its reactivity in electrophilic substitutions. They would also increase the acidity of the sulfonic acid proton and decrease the basicity of the nitrogen atoms.

Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ would have the opposite effect, increasing ring reactivity and the basicity of the amino groups.

These modifications are crucial for tuning the functional attributes of derivatives. For instance, altering the pKa of the amino and sulfonic acid groups can change the molecule's behavior in different pH environments, which is critical for applications like pH indicators or metal ion chelation. The electronic nature of substituents also directly impacts the molecule's ability to act as a ligand, influencing the stability and electronic properties of any resulting metal complexes. researchgate.net

| Substituent Position | Type of Substituent | Expected Effect on Reactivity (Electrophilic Substitution) | Influence on Functional Attributes |

| Ring Position 2/6 | Electron-Withdrawing (e.g., -NO₂) | Deactivates the ring | Increases acidity of -SO₃H; Decreases basicity of amino groups |

| Ring Position 2/6 | Electron-Donating (e.g., -OCH₃) | Activates the ring | Decreases acidity of -SO₃H; Increases basicity of amino groups |

| Aminoethyl Chain | Alkylation | Steric hindrance | Modifies ligand bite angle and metal coordination properties |

Rational Design Strategies for Tailored Academic Applications

The multifunctional structure of this compound makes it a versatile platform for rational design in several academic research areas.

Design of Polydentate Ligands: The molecule contains three nitrogen atoms and the sulfonic acid group, all of which can act as donor sites for metal ions. This makes it a potential tridentate or tetradentate ligand. Rational design strategies could involve:

Modifying the length of the alkyl chain between the nitrogens to alter the chelate ring size, thereby tuning the selectivity for specific metal ions.

Introducing other coordinating groups onto the benzene ring to increase the denticity and create more complex and stable coordination compounds. researchgate.net

Synthesis of Novel Azo Dyes: Sulfanilic acid is a foundational component in the synthesis of many common azo dyes, such as Methyl Orange. wikipedia.org The primary amino group of this compound can be diazotized and then coupled with various aromatic compounds (e.g., naphthols, anilines) to create a new family of azo dyes. journalijar.com The presence of the aminoethyl side chain and the sulfonic acid group would be expected to enhance water solubility. The specific coupling partner could be chosen to tune the resulting color across the visible spectrum, making these derivatives useful as pH indicators or biological stains.

Scaffolds for Supramolecular Chemistry: The zwitterionic potential (protonated amines, deprotonated sulfonate) and hydrogen bonding capabilities (N-H and O-H donors, N and O acceptors) allow derivatives to be designed as building blocks for self-assembling supramolecular structures. By adding complementary functional groups, researchers could design molecules that form specific architectures like gels, liquid crystals, or host-guest complexes for sensing applications.

Computational Approaches in Structure-Function Correlation and Prediction

Computational chemistry provides powerful tools for predicting the properties of this compound derivatives before synthesis, guiding rational design and elucidating structure-function relationships.

Density Functional Theory (DFT): DFT is a cornerstone for predicting molecular properties from first principles. For this class of molecules, DFT is used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation.

Predict Spectroscopic Data: Calculate vibrational frequencies (IR) and NMR chemical shifts to aid in the characterization of synthesized compounds. nih.gov

Analyze Electronic Structure: Compute HOMO-LUMO energies, generate molecular electrostatic potential (MEP) maps, and calculate atomic charges. nih.govjournalirjpac.com These analyses provide direct insight into the molecule's reactivity, polarity, and potential sites for interaction. For example, DFT calculations on sulfanilic acid have accurately predicted its electronic band structure and vibrational spectra. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the structural properties of a series of compounds and their measured functional attribute (e.g., antimicrobial activity, receptor binding affinity). researchgate.net For derivatives of this compound, a QSAR study would involve:

Synthesizing a library of derivatives with varied substituents.

Measuring a specific activity for each compound.

Calculating a set of molecular descriptors for each derivative.

Using statistical methods to build a predictive model.

QSAR studies on related benzenesulfonic acids have shown that antimicrobial activity can be correlated with a combination of topological descriptors (e.g., Balaban index) and electronic parameters (e.g., LUMO energy). nih.gov Such models allow for the virtual screening of new, un-synthesized derivatives to prioritize those with the highest predicted activity.

| Computational Descriptor | Type | Information Provided | Relevance |

| HOMO/LUMO Energy | Electronic | Reactivity, electron-donating/accepting ability | Predicts chemical reactivity and electronic transitions (color). nih.gov |

| Molecular Electrostatic Potential (MEP) | Electronic | Charge distribution, sites for electrophilic/nucleophilic attack | Identifies regions for hydrogen bonding and coordination. nih.gov |

| LogP | Physicochemical | Lipophilicity/hydrophilicity | Predicts solubility and partitioning behavior. |

| Balaban Index (J) | Topological | Molecular shape and branching | Correlates molecular structure with biological activity in QSAR. nih.gov |

| Dipole Moment | Electronic | Polarity | Influences solubility and intermolecular interactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((2-Aminoethyl)amino)benzenesulfonic acid, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves sulfonation of aniline derivatives followed by aminoethylation. For example, substituting a sulfonic acid group onto a benzene ring (as seen in 4-aminobenzenesulfonic acid synthesis ), followed by coupling with 2-aminoethylamine. To minimize side reactions (e.g., over-sulfonation), controlled reaction temperatures (0–5°C) and stoichiometric monitoring are critical. Thionyl chloride (SOCl₂) can activate intermediates, as demonstrated in sulfonamide syntheses . Purification via recrystallization or column chromatography ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.0 ppm) and amine/ethylamino groups (δ 2.5–3.5 ppm). Multiplicity analysis distinguishes substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₂N₂O₃S: theoretical 217.06 m/z) .

- FT-IR : Identifies sulfonic acid S=O stretches (~1180 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Q. How does the solubility profile of this compound compare to related benzenesulfonic acid derivatives?

- Methodological Answer : The compound is polar due to sulfonic acid and ethylamino groups, enhancing water solubility compared to non-aminated analogs (e.g., 4-methylbenzenesulfonic acid ). Solubility in organic solvents (e.g., DMSO) is moderate, requiring pH adjustment for precipitation. Comparative studies with 4-aminobenzenesulfonic acid (solubility ~50 g/L in water at 25°C ) suggest similar trends.

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX software?

- Methodological Answer : Single-crystal X-ray diffraction data can be processed via SHELXT for structure solution and SHELXL for refinement . Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding between sulfonic acid and amine groups (e.g., O···H-N distances ~2.1 Å) should be modeled with restraint commands in SHELXL .

- Validation : Check R-factor convergence (<5%) and Hirshfeld surface analysis for packing interactions.

Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to serine proteases, leveraging sulfonic acid’s affinity for basic residues (e.g., lysine). Parameters: grid size 60×60×60 Å, Lamarckian genetic algorithm .

- QSAR Modeling : Correlate substituent effects (e.g., aminoethyl chain length) with inhibitory activity using descriptors like LogP and polar surface area .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can identify rotational barriers in the ethylamino group causing splitting .

- Isotopic Labeling : Deuterated analogs (e.g., D₂O exchange) clarify exchangeable proton signals.

- DFT Calculations : Optimize molecular geometry using Gaussian09 and simulate NMR shifts (GIAO method) to validate assignments .

Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate solutions at pH 1–13 (37°C, 1 week) and analyze degradation via HPLC-MS. Sulfonic acid groups are generally stable, but ethylamino linkages may hydrolyze under strongly acidic/basic conditions .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (expected >200°C for sulfonic acids ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.